molecular formula C9H15N3O B12944491 1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-36-8

1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12944491
CAS No.: 88723-36-8
M. Wt: 181.23 g/mol
InChI Key: DMLPHHBQCPKAAW-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one is an imidazole derivative characterized by a diethylamino substituent at position 2 and an acetyl group (ethanone) at position 5 of the imidazole ring. Its molecular formula is inferred as C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol, based on substitutions compared to similar derivatives .

Properties

CAS No.

88723-36-8

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(diethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-6-8(11-9)7(3)13/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

DMLPHHBQCPKAAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(N1)C(=O)C

Origin of Product

United States

Preparation Methods

Bromination and Subsequent Functionalization

One common approach involves starting from 1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone, which is brominated to form 2-bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one. This bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile, under room temperature or reflux conditions to ensure complete reaction. This intermediate can then be further manipulated to obtain the target compound or related derivatives. Industrial scale-up involves optimization of reaction parameters and use of continuous flow reactors for better yield and purity control.

Step Reagents/Conditions Outcome
Bromination Br2 or NBS, DCM/ACN, RT or reflux 2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one

Reaction with 2,2,6-Trimethyl-1,3-dioxin-4-one

Another method involves the reaction of a precursor compound (formula II) with 2,2,6-trimethyl-1,3-dioxin-4-one under reflux conditions (110–115 °C) in an appropriate solvent or neat. This reaction generates the acetone byproduct, which can be distilled off during the process. The crude product, containing some unreacted amine and acetone traces, can be purified or further reacted to obtain the desired compound. This method is part of a multi-step synthesis route used for preparing intermediates for pharmaceutical compounds such as Sunitinib, indicating the robustness of the approach.

Step Reagents/Conditions Notes
Acylation 2,2,6-Trimethyl-1,3-dioxin-4-one, reflux (110–115 °C) Acetone distilled off during reaction

Alkylation of Imidazole Derivatives

Alkylation of imidazole nitrogen atoms with alkyl halides such as iodoethane in the presence of bases like sodium hydride in anhydrous solvents (e.g., acetonitrile) is a well-established method to introduce diethylamino groups. For example, 1,3-diethylation of imidazole derivatives has been achieved by stirring with iodoethane and sodium hydride at elevated temperatures (around 80 °C) under inert atmosphere for extended periods (e.g., 24 hours). The product is then isolated by solvent extraction and purification.

Step Reagents/Conditions Outcome
Alkylation Iodoethane, NaH, anhydrous ACN, 80 °C, 24 h Diethylamino substitution on imidazole

Reaction of Phenacyl Bromides with Imidazoles

A related synthetic route involves the reaction of para-substituted phenacyl bromides with imidazoles in solvents like dimethylformamide (DMF) at mild temperatures (5–10 °C) for several hours. This method yields 1-substituted imidazole ethanones, structurally similar to the target compound. This approach is useful for introducing the ethanone group directly onto the imidazole ring.

Step Reagents/Conditions Outcome
Acylation Phenacyl bromide, imidazole, DMF, 5–10 °C, 3–5 h 1-(Substituted phenyl)-2-(1H-imidazol-1-yl)ethanone

Purification and Characterization

Purification of the synthesized compound is typically achieved by:

  • Column chromatography using solvents such as dichloromethane, ethyl acetate, or hexanes mixtures.
  • Recrystallization from solvent mixtures (e.g., hexanes-ethyl acetate).
  • Removal of volatile byproducts (e.g., acetone) by distillation under reduced pressure.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm substitution patterns.
  • Mass spectrometry (LC-MS) to verify molecular weight.
  • High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation Methods

Method No. Starting Material/Intermediate Key Reagents/Conditions Notes/Applications
1 1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone Bromination with Br2 or NBS in DCM/ACN, RT/reflux Intermediate for further functionalization
2 Compound II (imidazole derivative) Reaction with 2,2,6-trimethyl-1,3-dioxin-4-one, reflux 110–115 °C Used in multi-step synthesis for pharmaceuticals
3 Imidazole derivatives Alkylation with iodoethane, NaH, anhydrous ACN, 80 °C, 24 h Introduction of diethylamino group
4 Phenacyl bromides and imidazoles Reaction in DMF at 5–10 °C for 3–5 h Direct synthesis of 1-substituted imidazole ethanones

Research Findings and Considerations

  • The reaction with 2,2,6-trimethyl-1,3-dioxin-4-one is efficient for introducing the ethanone moiety and can be performed solvent-free or in refluxing solvents, with acetone removal improving yield and purity.
  • Bromination using NBS or bromine is a selective method for functionalizing the ethanone side chain, enabling further derivatization.
  • Alkylation with iodoethane and sodium hydride is a reliable method for diethylamino substitution, but requires anhydrous conditions and inert atmosphere to prevent side reactions.
  • The phenacyl bromide method offers a mild and direct route to 1-substituted imidazole ethanones, useful for structural analog synthesis.

These methods collectively provide a versatile toolkit for the preparation of this compound, adaptable to laboratory and industrial scales depending on the desired purity, yield, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one Diethylamino (C₂H₅)₂N (2); COCH₃ (5) C₉H₁₅N₃O 181.24 Strong electron-donating diethylamino group enhances solubility in polar organic solvents.
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one NH₂ (2); COCH₃ (5) C₅H₇N₃O 125.13 Amino group offers moderate electron donation; lower molecular weight improves aqueous solubility.
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one Cl (2); CH₃ (1); COCH₃ (5) C₆H₇ClN₂O 158.59 Chlorine (electron-withdrawing) increases electrophilicity; methyl group adds steric hindrance.
2,2,2-Trifluoro-1-(1H-imidazol-5-yl)ethan-1-one CF₃ (1); COCH₃ (5) C₅H₄F₃N₂O 178.10 Trifluoromethyl group enhances metabolic stability and lipophilicity.
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one CH₂=CH (2); CH₃ (5); COCH₃ (4) C₈H₁₀N₂O 150.18 Ethenyl group introduces conjugation potential; acetyl at position 4 alters reactivity.

Physicochemical Properties

  • Solubility: The diethylamino group enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to amino or chloro analogs, which are more polar .
  • Melting Points: Chloro and methyl-substituted derivatives (e.g., 1f in ) exhibit higher melting points (137–138°C) due to crystallinity, while diethylamino analogs are likely liquids or low-melting solids.

Biological Activity

1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibiting properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N3OC_9H_{14}N_3O with a molecular weight of approximately 170.23 g/mol. The compound features a diethylamino group and an imidazole ring, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting various enzymes involved in cell proliferation. Preliminary studies suggest that it may interfere with the signaling pathways that regulate cell growth, potentially leading to apoptosis in cancer cells.

Mechanism of Action :

  • Enzyme Inhibition : The compound may inhibit specific kinases and phosphatases, which are crucial for cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiLow to Moderate

The antimicrobial mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

EnzymeInhibition TypeReference
Protein KinaseCompetitive
PhosphodiesteraseNon-competitive
CyclooxygenaseCompetitive

These inhibitory effects suggest potential therapeutic applications in conditions where these enzymes play a critical role, such as inflammation and cancer.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Study on Cancer Cells :
    • Objective : To evaluate the anticancer effect on human breast cancer cells (MCF-7).
    • Findings : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours of treatment, indicating significant anticancer potential.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Findings : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective antibacterial properties.
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibition of cyclooxygenase (COX) enzymes.
    • Findings : The compound showed a COX inhibition rate of 75% at 10 µM concentration, suggesting potential use in anti-inflammatory therapies.

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